Cas no 118184-67-1 ((4-cyclopropylphenyl)methanamine)

(4-Cyclopropylphenyl)methanamine is a versatile aromatic amine featuring a cyclopropyl-substituted phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural motif, which combines the stability of an aromatic system with the steric and electronic effects of the cyclopropyl group. The primary amine functionality enables its use as a building block for the preparation of derivatives, including amides, imines, and Schiff bases. Its rigid cyclopropyl moiety may enhance binding affinity in medicinal chemistry applications. The compound is typically handled under inert conditions due to the reactivity of the amine group. Suitable for cross-coupling reactions and as an intermediate in heterocycle synthesis.
(4-cyclopropylphenyl)methanamine structure
118184-67-1 structure
商品名:(4-cyclopropylphenyl)methanamine
CAS番号:118184-67-1
MF:C10H13N
メガワット:147.216922521591
MDL:MFCD11109724
CID:63346
PubChem ID:13953874

(4-cyclopropylphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • 4-Cyclopropylbenzylamine
    • 4-Cyclopropylbenzenemethanamine
    • p-Cyclopropylbenzylamine
    • (4-cyclopropylphenyl)methanamine
    • ACMC-1CFTJ
    • AGN-PC-00OH11
    • Benzenemethanamine, 4-cyclopropyl-
    • CTK4B0601
    • SureCN4582740
    • AS-32915
    • 1-(4-Cyclopropylphenyl)methanamine
    • AMY42154
    • CS-0202401
    • A2445
    • FT-0714094
    • AKOS011778994
    • F8888-1586
    • 118184-67-1
    • SCHEMBL4582740
    • DTXSID90553212
    • XHGPNIFDHYUTOE-UHFFFAOYSA-N
    • MFCD11109724
    • EN300-177325
    • Z992239712
    • MDL: MFCD11109724
    • インチ: 1S/C10H13N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7,11H2
    • InChIKey: XHGPNIFDHYUTOE-UHFFFAOYSA-N
    • ほほえんだ: NCC1C=CC(=CC=1)C1CC1

計算された属性

  • せいみつぶんしりょう: 147.10489
  • どういたいしつりょう: 147.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.071
  • ふってん: 263 ºC
  • フラッシュポイント: 118 ºC
  • PSA: 26.02

(4-cyclopropylphenyl)methanamine セキュリティ情報

(4-cyclopropylphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM203617-1g
(4-cyclopropylphenyl)methanamine
118184-67-1 95%
1g
$728 2023-02-18
TRC
B425008-10mg
(4-Cyclopropylphenyl)methanamine
118184-67-1
10mg
$ 50.00 2022-06-07
Enamine
EN300-177325-2.5g
(4-cyclopropylphenyl)methanamine
118184-67-1 95%
2.5g
$861.0 2023-09-20
TRC
B425008-50mg
(4-Cyclopropylphenyl)methanamine
118184-67-1
50mg
$ 210.00 2022-06-07
Enamine
EN300-177325-0.25g
(4-cyclopropylphenyl)methanamine
118184-67-1 95%
0.25g
$277.0 2023-09-20
Enamine
EN300-177325-0.5g
(4-cyclopropylphenyl)methanamine
118184-67-1 95%
0.5g
$438.0 2023-09-20
Life Chemicals
F8888-1586-1g
(4-cyclopropylphenyl)methanamine
118184-67-1 95%+
1g
$594.0 2023-09-05
Enamine
EN300-177325-5g
(4-cyclopropylphenyl)methanamine
118184-67-1 95%
5g
$1361.0 2023-09-20
1PlusChem
1P008UBT-250mg
p-Cyclopropylbenzylamine
118184-67-1 98%
250mg
$248.00 2025-02-24
A2B Chem LLC
AE11753-100mg
4-Cyclopropylbenzylamine
118184-67-1 95%
100mg
$108.00 2024-04-20

(4-cyclopropylphenyl)methanamine 関連文献

(4-cyclopropylphenyl)methanamineに関する追加情報

Compound CAS No. 118184-67-1: (4-Cyclopropylphenyl)methanamine

The compound (4-cyclopropylphenyl)methanamine (CAS No. 118184-67-1) is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a cyclopropyl group attached to a phenyl ring and an amine functional group. The cyclopropylphenyl moiety imparts unique electronic and steric properties, making it an attractive substrate for further chemical modifications and functionalization.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-cyclopropylphenyl)methanamine through various routes, including Suzuki coupling reactions and palladium-catalyzed cross-coupling processes. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production and research purposes. The methanamine group in the molecule serves as a reactive site for further transformations, such as alkylation, acylation, or amidation, enabling the creation of diverse derivatives with tailored properties.

In the pharmaceutical industry, (4-cyclopropylphenyl)methanamine has shown promise as a building block for drug development. Its ability to act as a chiral auxiliary or a bioisostere has been explored in the design of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent studies have highlighted its potential as a lead compound in the development of kinase inhibitors and GPCR modulators.

The cyclopropylphenyl group in the molecule also exhibits interesting photophysical properties, which have been leveraged in materials science applications. Researchers have investigated its use in the synthesis of fluorescent sensors and optoelectronic materials. The strain inherent in the cyclopropane ring contributes to enhanced reactivity and electronic transitions, making it a valuable component in advanced materials design.

In terms of environmental impact, (4-cyclopropylphenyl)methanamine has been studied for its biodegradability and toxicity profiles. Recent eco-toxicological assessments suggest that the compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term environmental fate and potential risks.

The versatility of (4-cyclopropylphenyl)methanamine is further underscored by its role in agrochemical applications. Its derivatives have been explored as potential herbicides and fungicides due to their ability to inhibit key enzymatic pathways in plants and pathogens. Recent field trials have demonstrated promising results in terms of efficacy and selectivity, positioning this compound as a valuable asset in sustainable agriculture.

From a synthetic perspective, the molecule's reactivity can be fine-tuned by modifying the substituents on the phenyl ring or altering the nature of the amine group. For example, introducing electron-withdrawing or donating groups can significantly influence its chemical reactivity and biological activity. This flexibility makes (4-cyclopropylphenyl)methanamine an ideal candidate for combinatorial chemistry approaches aimed at discovering novel bioactive compounds.

In conclusion, (4-cyclopropylphenyl)methanamine (CAS No. 118184-67-1) is a multifaceted compound with wide-ranging applications across diverse industries. Its unique structure, coupled with recent advancements in synthetic methods and functionalization strategies, positions it as a key player in modern chemical research and development.

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